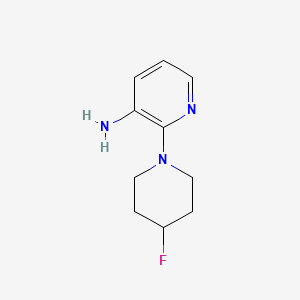
2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one
Vue d'ensemble
Description
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)propan-1-one is characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Chemical Reactions Analysis
The chemical reactions involving this compound are part of a multi-step procedure to synthesize structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
- A series of compounds, including those with a structure related to the queried chemical, were synthesized and tested for their electrocardiographic, antiarrhythmic, and antihypertensive activities. These compounds exhibited significant antiarrhythmic and hypotensive effects, which were attributed to their alpha-adrenolytic properties. This suggests a potential application in treating cardiovascular disorders (Malawska et al., 2002).
Antidepressant Drug Potential
- Another study synthesized new derivatives with dual activity at 5-HT1A serotonin receptors and serotonin transporter, aiming to discover new classes of antidepressants. These compounds showed high nanomolar affinity, suggesting potential use in treating depression (Martínez et al., 2001).
Alpha-adrenoceptors Affinity and Antagonistic Properties
- Research into 1,4-substituted piperazine derivatives highlighted their affinity toward alpha 1- and alpha 2-receptors, with significant antagonistic potency against alpha 1-adrenoceptors. This research may contribute to the development of new treatments for conditions influenced by these receptors (Marona et al., 2011).
Antimycobacterial Activity
- Compounds with a similar structure were assessed for their in vitro antimycobacterial activity against Mycobacterium tuberculosis, showing potent antitubercular agents with low toxicity profiles. This indicates potential applications in developing new treatments for tuberculosis (Jallapally et al., 2014).
Molecular Design and Drug Development
- Studies have also focused on the design, synthesis, and pharmacological evaluation of derivatives for their potential use in oncology, indicating a broader application of similar compounds in therapeutic and diagnostic applications (Abate et al., 2011).
Propriétés
IUPAC Name |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O2/c1-9(11)10(14)13-5-3-12(4-6-13)7-8-15-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVLTGKZYHMWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCOC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-aminoethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1478684.png)
![(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1478685.png)
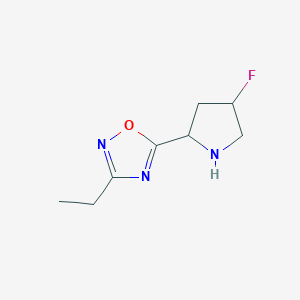

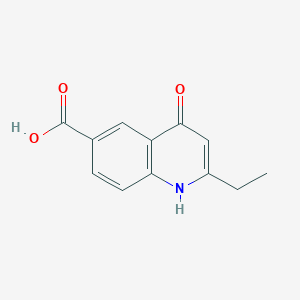
![1-(7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1478693.png)
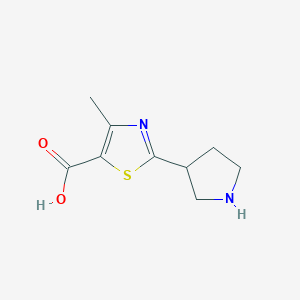
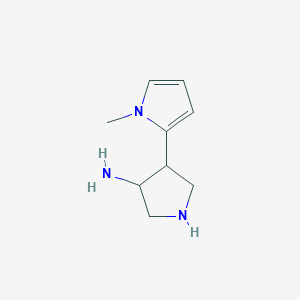
![(4-(2-Methoxyethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1478699.png)
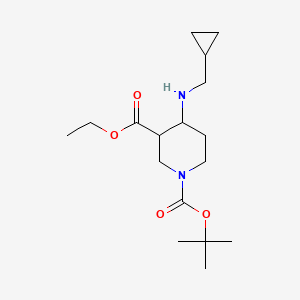
![2-Propyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1478701.png)


